1-(3,4-Difluorophenyl)propan-2-ol
Overview
Description
1-(3,4-Difluorophenyl)propan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)propan-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,4-Difluorophenylpropan-2-one
Reduction: 1-(3,4-Difluorophenyl)propan-2-amine
Substitution: 1-(3,4-Difluorophenyl)propan-2-yl chloride
Scientific Research Applications
1-(3,4-Difluorophenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)propan-2-ol is primarily related to its ability to interact with specific molecular targets. In the context of its use as a precursor for antifungal agents, the compound’s derivatives inhibit the activity of enzymes such as 14-α lanosterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)propan-2-ol can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal drug with a similar structure, containing a difluorophenyl group and a triazole ring.
Oteseconazole: Another antifungal agent with a difluorophenyl group, known for its high selectivity and potency against fungal infections.
Uniqueness
This compound is unique due to its specific chemical structure, which allows for versatile chemical modifications and applications in various fields. Its derivatives, such as fluconazole, have proven to be highly effective in treating fungal infections .
Similar Compounds
- Fluconazole
- Oteseconazole
- 1-(2,4-Difluorophenyl)propan-2-ol
Properties
IUPAC Name |
1-(3,4-difluorophenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5-6,12H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQWDJDNSWJNTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282654 | |
Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-93-4 | |
Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 3,4-difluoro-α-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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